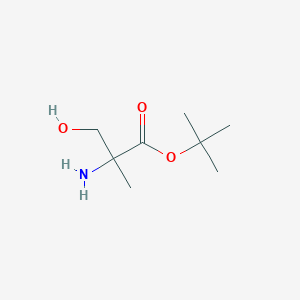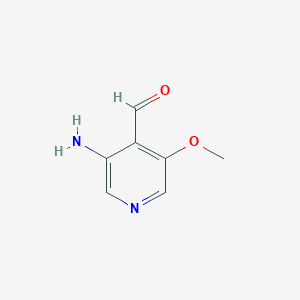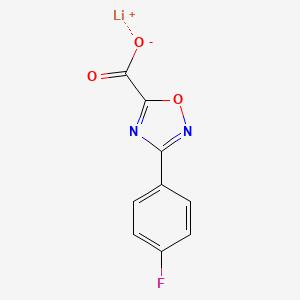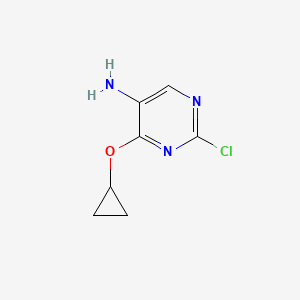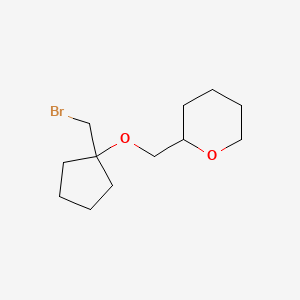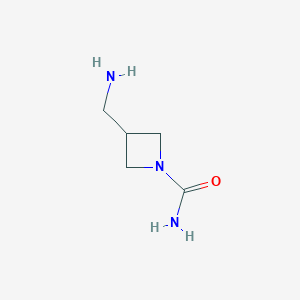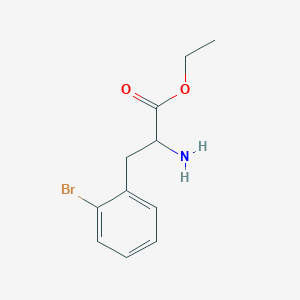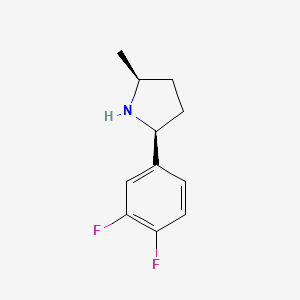
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a difluorophenyl group and a methyl group attached to a pyrrolidine ring. It is a chiral molecule with two stereocenters, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 3,4-difluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine involves its interaction with specific molecular targets. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2-(3,4-Dichlorophenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Dimethylphenyl)-5-methylpyrrolidine
- (2S,5S)-2-(3,4-Difluorophenyl)-5-ethylpyrrolidine
Uniqueness
(2S,5S)-2-(3,4-Difluorophenyl)-5-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
(2S,5S)-2-(3,4-difluorophenyl)-5-methylpyrrolidine |
InChI |
InChI=1S/C11H13F2N/c1-7-2-5-11(14-7)8-3-4-9(12)10(13)6-8/h3-4,6-7,11,14H,2,5H2,1H3/t7-,11-/m0/s1 |
InChI Key |
QWHOJGWRRNTBSZ-CPCISQLKSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC1CCC(N1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



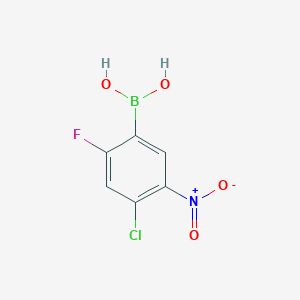

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
